molecular formula C54H92O24 B600709 Shikonin(SH) CAS No. 126105-12-2

Shikonin(SH)

Cat. No. B600709
CAS RN: 126105-12-2
M. Wt: 1125.29
InChI Key:
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Description

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .


Synthesis Analysis

Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .


Molecular Structure Analysis

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .


Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .


Physical And Chemical Properties Analysis

Shikonin has a molecular weight of 288.30 and is soluble in DMSO .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Shikonin should be handled with care as it can cause harm to the aquatic environment . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

While shikonin has shown potential in treating various diseases, its toxicity and low in-vivo biological activity have limited its application . More thorough investigation of safety and regulation is needed before shikonin can be considered a potent drug .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPREFALCDWRQ-UYQGGQRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siamenoside I

CAS RN

126105-12-2
Record name Siamenoside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126105-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siamenoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIAMENOSIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?

A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.

Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?

A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.

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